molecular formula C12H6ClFO B13979448 3-Chloro-7-fluorodibenzo[b,d]furan

3-Chloro-7-fluorodibenzo[b,d]furan

Cat. No.: B13979448
M. Wt: 220.62 g/mol
InChI Key: JODPFQBVFFCSGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the chlorination and fluorination of dibenzofuran under controlled conditions. The reaction may involve the use of reagents such as chlorine gas and fluorine gas, along with catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity levels (typically NLT 98%) .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The aromatic structure of the compound allows it to undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorodibenzo[b,d]furan
  • 7-Fluorodibenzo[b,d]furan
  • 3,7-Dichlorodibenzo[b,d]furan

Comparison

3-Chloro-7-fluorodibenzo[b,d]furan is unique due to the presence of both chlorine and fluorine atoms on the dibenzofuran structure. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for unique biological interactions .

Properties

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

IUPAC Name

3-chloro-7-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

JODPFQBVFFCSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC3=C2C=CC(=C3)Cl

Origin of Product

United States

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